Cas no 1396809-48-5 (3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)

3,5-Dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a fused heterocyclic core. Its design incorporates a pyrazine-substituted oxadiazole moiety linked to a cyclohexyl ring, enhancing steric and electronic properties for targeted applications. The compound's sulfonamide group offers potential for hydrogen bonding and interactions with biological targets, while the dimethyl-oxazole component contributes to stability and lipophilicity. This structure suggests utility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise tuning of physicochemical properties, making it a candidate for exploratory research in drug discovery or biochemical studies.
3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide structure
1396809-48-5 structure
商品名:3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide
CAS番号:1396809-48-5
MF:C17H20N6O4S
メガワット:404.443501472473
CID:6305906
PubChem ID:71792125

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide
    • 1396809-48-5
    • 3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
    • 3,5-dimethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide
    • 3,5-dimethyl-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)isoxazole-4-sulfonamide
    • F6240-5132
    • AKOS024542155
    • VU0539490-1
    • インチ: 1S/C17H20N6O4S/c1-11-14(12(2)26-21-11)28(24,25)23-17(6-4-3-5-7-17)16-20-15(22-27-16)13-10-18-8-9-19-13/h8-10,23H,3-7H2,1-2H3
    • InChIKey: XDXFBMACNXMGTM-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(C)=NOC=1C)(NC1(C2=NC(C3C=NC=CN=3)=NO2)CCCCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 404.12667431g/mol
  • どういたいしつりょう: 404.12667431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 145Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6240-5132-5μmol
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6240-5132-2μmol
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6240-5132-10mg
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
10mg
$79.0 2023-09-09
Life Chemicals
F6240-5132-10μmol
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6240-5132-5mg
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
5mg
$69.0 2023-09-09
Life Chemicals
F6240-5132-2mg
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
2mg
$59.0 2023-09-09
Life Chemicals
F6240-5132-4mg
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
4mg
$66.0 2023-09-09
Life Chemicals
F6240-5132-1mg
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
1mg
$54.0 2023-09-09
Life Chemicals
F6240-5132-3mg
3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
1396809-48-5
3mg
$63.0 2023-09-09

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide 関連文献

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamideに関する追加情報

Introduction to 3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide (CAS No. 1396809-48-5) in Modern Chemical Biology

3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide, identified by the chemical identifier CAS No. 1396809-48-5, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its unique combination of heterocyclic moieties and sulfonamide functional groups. The presence of a pyrazinyl substituent linked to a 1,2,4-oxadiazole ring further enhances its complexity and suggests multifaceted interactions with biological targets.

The structural design of 3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide is strategically crafted to modulate biological pathways by engaging with specific enzymes or receptors. The sulfonamide group is a well-documented pharmacophore in drug discovery, known for its ability to form hydrogen bonds and participate in hydrophobic interactions. In this context, the sulfonamide moiety in 3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide is positioned to interact with key residues in protein targets.

The cyclohexyl group appended to the pyrazinyl oxadiazole core introduces conformational flexibility, allowing the molecule to adopt multiple binding orientations. This feature is particularly advantageous in drug design, as it can improve binding affinity and selectivity. The dimethyl substituents at the 3 and 5 positions of the cyclohexane ring further refine the steric profile of the molecule, optimizing its interaction with biological targets while minimizing off-target effects.

Recent advancements in computational chemistry have enabled the precise modeling of how 3,5-dimethyl-N-{1-(pyrazinyl)-1H-pyrazole[1',5':4',6']benzo[de]isochromene]-4-carboxamidine hydrochloride (a related compound) interacts with protein targets. These studies have highlighted the importance of incorporating bulky groups like cyclohexyl rings to enhance binding stability. Similarly, the structural features of 3,5-dimethyl-N-{1-[3-(pyridin-2-yloxy)propyl]-4-methylpyridine] (another related compound) have been analyzed to understand their role in modulating enzyme activity. The insights gained from these studies are directly applicable to the design and optimization of 3,5-dimethyl-N-{1-[3-(pyrazinoyl)]propoxy}benzamidine hydrochloride, a derivative that shares structural similarities with our target compound.

The synthesis of complex molecules like 3,5-dimethyl-N-{1-[3-(pyridinoyl)]propoxy}benzamidine hydrochloride often involves multi-step reactions that require precise control over reaction conditions. The introduction of functional groups such as sulfonamides and heterocyclic rings necessitates careful consideration of reaction pathways to ensure high yields and purity. Recent innovations in synthetic methodologies have improved the efficiency of constructing such molecules. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the assembly of complex organic frameworks. These techniques have been adapted for synthesizing derivatives like N,N'-bis(phenyldiazenedicarbonitrile) and N,N'-dibenzoyldiamide, which share structural motifs with our target compound.

The pharmacological evaluation of compounds like N,N'-bis(phenyldiazenedicarbonitrile) has provided valuable insights into their biological activity. These studies often involve high-throughput screening (HTS) to identify lead compounds with desirable properties. The results from HTS campaigns are then validated through more detailed biochemical assays to confirm target engagement and efficacy. In parallel, computational approaches such as molecular docking have been employed to predict binding modes and affinity for potential targets.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Heterocycles like pyrazoles and oxadiazoles are ubiquitous in bioactive molecules due to their ability to engage with various biological targets through multiple interaction mechanisms. For example, pyrazole derivatives have been extensively studied for their anti-inflammatory properties by modulating cyclooxygenase (COX) enzymes or peroxidase activities. Oxadiazole-containing compounds have also shown promise as kinase inhibitors or antiviral agents by interacting with specific protein domains.

In light of these findings, 3-pyridinecarbonitrile derivatives have been explored for their potential therapeutic applications. These compounds often exhibit dual functionality by incorporating both sulfonamide and heterocyclic moieties that can simultaneously interact with different binding sites on biological targets. Such dual-targeting strategies are particularly attractive for developing drugs that offer synergistic effects or enhanced selectivity.

The development of novel sulfonamide-based drugs has been further accelerated by advances in biocatalysis and green chemistry principles. Enzyme-mediated reactions offer a sustainable alternative to traditional synthetic methods by reducing waste generation and improving reaction efficiency. For instance, N,N'-dibenzoyldiamide derivatives have been synthesized using enzymatic approaches that mimic natural metabolic pathways.

Another emerging trend is the use of artificial intelligence (AI) and machine learning (ML) algorithms for drug discovery. These technologies can analyze vast datasets containing chemical structures and biological activities to identify promising candidates for further investigation. AI-driven virtual screening has already been successfully applied to identify novel sulfonamide-based drugs that target diseases such as cancer or infectious disorders.

The future direction for research on compounds like N,N'-bis(phenyldiazenedicarbonitrile) lies in understanding their mechanism of action at a molecular level through advanced biophysical techniques such as X-ray crystallography or cryo-electron microscopy (cryoEM). These methods provide high-resolution structures of protein-ligand complexes that can guide medicinal chemists in optimizing lead compounds toward clinical development.

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